

The Physiological Role of (±)19(20)-DiHDPA: A Technical Guide

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Compound of Interest

Compound Name: (±)19(20)-DiHDPA

Cat. No.: B1150934

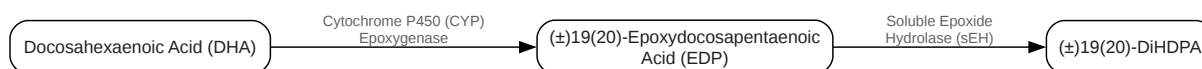
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An In-depth Examination of a Key Docosahexaenoic Acid Metabolite for Researchers and Drug Development Professionals

(±)19(20)-dihydroxydocosapentaenoic acid, or **(±)19(20)-DiHDPA**, is a vicinal diol metabolite of the essential omega-3 fatty acid, docosahexaenoic acid (DHA). The biosynthesis of this metabolite is a two-step enzymatic process initiated by cytochrome P450 (CYP) epoxygenases, which form an epoxide intermediate, (±)19(20)-epoxydocosapentaenoic acid (EDP). This epoxide is subsequently hydrolyzed by soluble epoxide hydrolase (sEH) to yield **(±)19(20)-DiHDPA**.^{[1][2]} This conversion from a potentially beneficial epoxide to a diol marks a critical point in lipid signaling, as **(±)19(20)-DiHDPA** has been shown to possess distinct and context-dependent physiological and pathological activities. This technical guide provides a comprehensive overview of the current understanding of **(±)19(20)-DiHDPA**, focusing on its roles in diabetic retinopathy, neuroprotection, and angiogenesis, supported by quantitative data, detailed experimental methodologies, and signaling pathway diagrams.

Biosynthesis of (±)19(20)-DiHDPA

The production of **(±)19(20)-DiHDPA** begins with DHA, a primary structural component of the brain and retina.^[1] CYP enzymes, a superfamily of monooxygenases, catalyze the epoxidation of the terminal double bond of DHA to form (±)19(20)-EDP. This epoxide can then be rapidly converted to the vicinal diol, **(±)19(20)-DiHDPA**, by the action of sEH.^{[1][3]} This metabolic pathway is significant as it transforms the biological activity of the parent molecule and its intermediate.



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Biosynthesis of **(±)19(20)-DiHDPA** from DHA.

Physiological and Pathological Roles

Current research has identified **(±)19(20)-DiHDPA** as a bioactive lipid mediator with significant roles in several key biological processes, most notably in the pathogenesis of diabetic retinopathy and in conferring neuroprotection in models of Parkinson's disease. It also plays a role in the complex process of angiogenesis.

Role in Diabetic Retinopathy

In the context of diabetic retinopathy, a growing body of evidence points to a detrimental role for **(±)19(20)-DiHDPA**. Studies have shown that the expression and activity of sEH are elevated in the retinas of diabetic mice, leading to increased levels of its product, 19,20-DiHDPA.[3][4] This increase is associated with a breakdown of the blood-retinal barrier. Specifically, 19,20-DiHDPA has been found to increase endothelial cell permeability and promote the migration of pericytes into the extravascular space, both of which are key events in the progression of diabetic retinopathy.[3][4] Further research has demonstrated that 19,20-DHDP induces the expression of vascular cell adhesion molecule-1 (VCAM-1) and intercellular adhesion molecule-1 (ICAM-1) in human retinal microvascular endothelial cells, promoting inflammation.

Neuroprotective Effects in Parkinson's Disease

In contrast to its role in diabetic retinopathy, **(±)19(20)-DiHDPA** has demonstrated neuroprotective properties in a rat model of Parkinson's disease. Supplementation with DHA was found to improve motor dysfunction and reduce lipid peroxidation in the striatum of rotenone-treated rats.[5] These beneficial effects were attributed to the downstream metabolite, 19,20-DHDP, which was shown to increase the mRNA levels of the antioxidant enzymes superoxide dismutase 1 (sod1) and catalase.[5] This induction is mediated through the activation of the Nuclear factor erythroid 2-related factor 2 (Nrf2) signaling pathway.[5] The

neuroprotective effects of DHA were abolished when co-administered with an sEH inhibitor, highlighting the essential role of 19,20-DHDP in this process.[5]

Involvement in Angiogenesis

(±)19(20)-DiHDPA has also been implicated in the regulation of angiogenesis, the formation of new blood vessels. It has been shown to interfere with Notch signaling by targeting presenilin-1 (PS1) and inhibiting γ -secretase activity.[6] This inhibition affects the specification of endothelial cells into "tip" and "stalk" cells, a critical step in sprouting angiogenesis.[6] This suggests that (±)19(20)-DiHDPA may act as a modulator of vascular development and remodeling.

Quantitative Data on the Effects of (±)19(20)-DiHDPA

The following table summarizes the available quantitative data on the biological effects of (±)19(20)-DiHDPA.

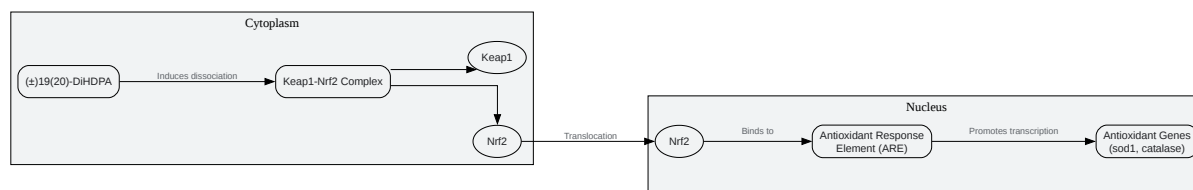
Biological Effect	Model System	Treatment Conditions	Quantitative Measurement	Reference
Increased Endothelial Inflammation	Human Retinal Microvascular Endothelial Cells (HRMECs)	TNF α -stimulated	84.6% increase in VCAM1 expression	Hu et al., 2017
TNF α -stimulated	54.5% increase in ICAM1 expression			
Induction of Antioxidant Gene Expression	PC12 cells	Not specified	Increased mRNA levels of sod1 and catalase (fold change not specified)	Oguro et al., 2021[5]

Signaling Pathways Modulated by (±)19(20)-DiHDPA

(±)19(20)-DiHDPA exerts its biological effects through the modulation of specific signaling pathways. The Nrf2 and Notch signaling pathways have been identified as key targets.

Nrf2 Signaling Pathway

In the context of neuroprotection, 19,20-DHDP activates the Nrf2 signaling pathway. Under normal conditions, Nrf2 is kept in the cytoplasm by Kelch-like ECH-associated protein 1 (Keap1), which facilitates its degradation. In response to stimuli like 19,20-DHDP, Nrf2 dissociates from Keap1 and translocates to the nucleus. There, it binds to the Antioxidant Response Element (ARE) in the promoter regions of target genes, leading to the transcription of antioxidant enzymes such as sod1 and catalase.

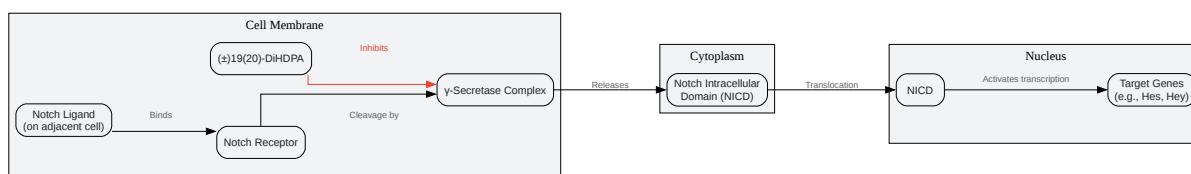


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Activation of the Nrf2 pathway by **(±)19(20)-DiHDPA**.

Notch Signaling Pathway

(±)19(20)-DiHDPA influences angiogenesis by inhibiting the Notch signaling pathway. The binding of a Notch ligand to its receptor on an adjacent cell triggers a series of proteolytic cleavages. The final cleavage is mediated by the γ -secretase complex, which releases the Notch Intracellular Domain (NICD). NICD then translocates to the nucleus and activates the transcription of target genes that control cell fate decisions, such as tip vs. stalk cell specification in angiogenesis. By inhibiting γ -secretase, **(±)19(20)-DiHDPA** prevents the release of NICD and thereby blocks Notch signaling.



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Inhibition of the Notch signaling pathway by **(±)19(20)-DiHDPA**.

Experimental Protocols

This section outlines the general methodologies for key experiments used to characterize the physiological role of **(±)19(20)-DiHDPA**.

Quantification of **(±)19(20)-DiHDPA** by LC-MS/MS

Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the gold standard for the sensitive and specific quantification of oxylipins like **(±)19(20)-DiHDPA** from biological matrices.

1. Sample Preparation (Solid Phase Extraction - SPE):

- Biological samples (e.g., plasma, tissue homogenate) are spiked with a deuterated internal standard (e.g., 19,20-DiHDPA-d4).
- Proteins are precipitated using a solvent like methanol.
- The supernatant is acidified and loaded onto an SPE cartridge (e.g., C18).
- The cartridge is washed with a low-polarity solvent to remove interfering substances.
- The analyte is eluted with a more polar solvent (e.g., ethyl acetate or methanol).

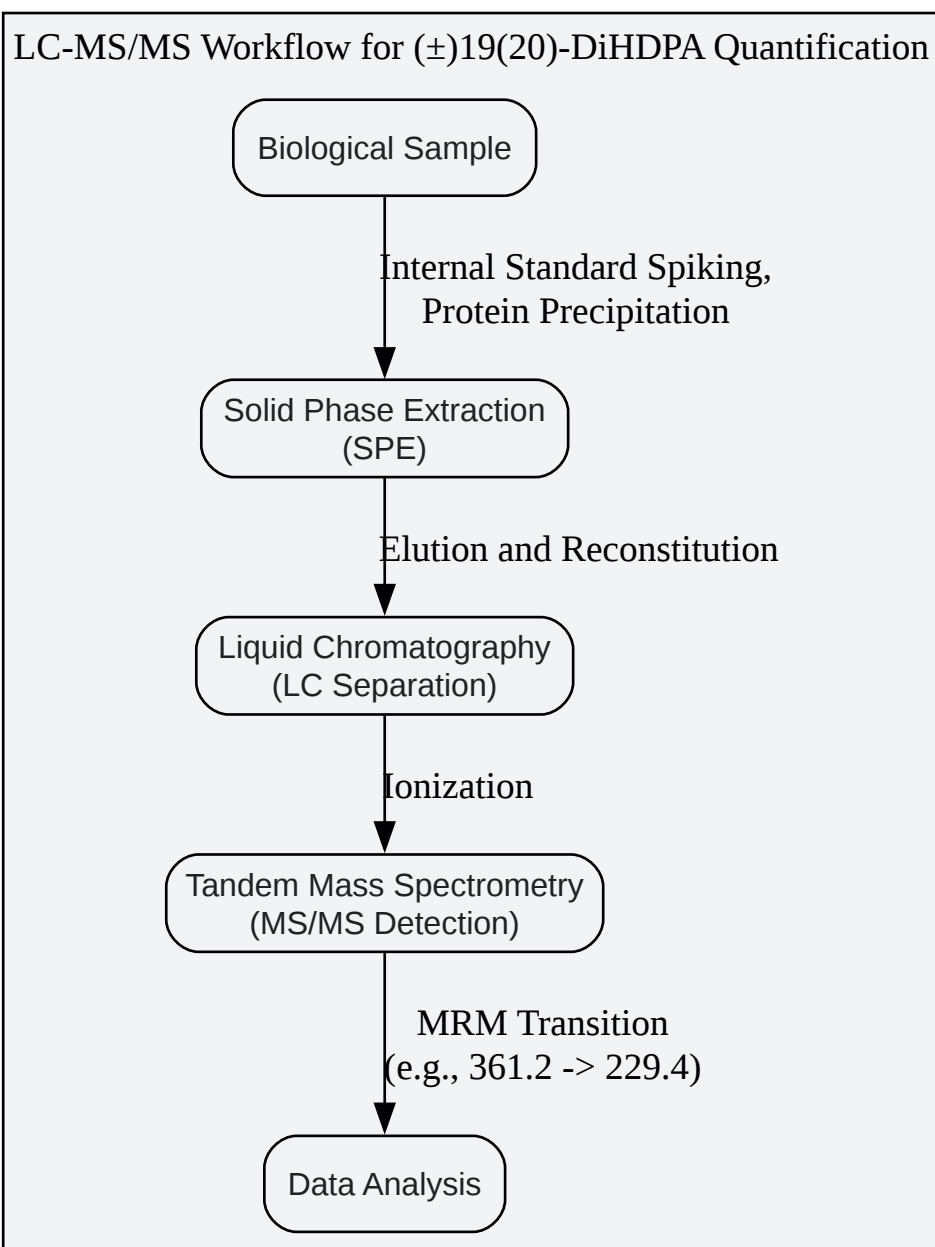
- The eluate is dried under a stream of nitrogen and reconstituted in the initial mobile phase.

2. LC Separation:

- The reconstituted sample is injected onto a reverse-phase C18 column.
- A gradient elution is performed using a binary solvent system, typically water with a small percentage of acid (e.g., 0.1% formic acid) as mobile phase A and an organic solvent like acetonitrile or methanol as mobile phase B.
- The gradient is optimized to achieve chromatographic separation of **(±)19(20)-DiHDPA** from other isomers and matrix components.

3. MS/MS Detection:

- The mass spectrometer is operated in negative electrospray ionization (ESI-) mode.
- Multiple Reaction Monitoring (MRM) is used for quantification, monitoring the transition from the precursor ion ($[M-H]^-$) to a specific product ion.
- For **(±)19(20)-DiHDPA**, the precursor ion is m/z 361.2 and a characteristic product ion is m/z 229.4.



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